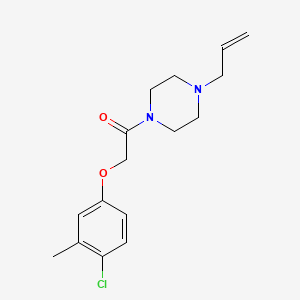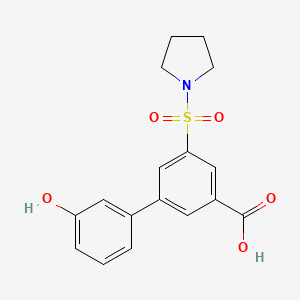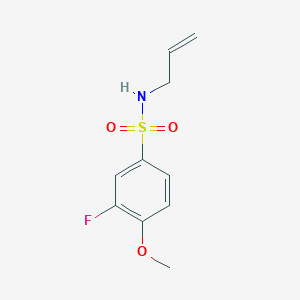![molecular formula C19H15BrN4O2S B5408161 (6E)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408161.png)
(6E)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6E)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that features a unique combination of a thiadiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions.
Furan Ring Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation Reaction: The brominated furan derivative is then condensed with the thiadiazole precursor under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include furan derivatives with additional oxygen functionalities.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted furan derivatives are formed depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Anticancer Research: It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry
Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.
Agriculture: It can be used in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes and receptors, inhibiting their activity. The molecular targets include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (6E)-6-[(5-chlorofuran-2-yl)methylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6E)-6-[(5-methylfuran-2-yl)methylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The presence of the bromine atom on the furan ring makes this compound unique. This substitution can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
(6E)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-2-13(11-6-4-3-5-7-11)18-23-24-16(21)14(17(25)22-19(24)27-18)10-12-8-9-15(20)26-12/h3-10,13,21H,2H2,1H3/b14-10+,21-16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXFWSCQKGJCEF-JVDIEWMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)Br)C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=N)/C(=C\C4=CC=C(O4)Br)/C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(cyclobutylmethyl)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5408085.png)
![1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-3-methylpiperidine;oxalic acid](/img/structure/B5408088.png)
![N-1,3-benzodioxol-5-yl-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5408095.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5408102.png)

![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
![1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol](/img/structure/B5408116.png)
![7-methyl-2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5408124.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5408140.png)
![2-{[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPROPYLACETAMIDE](/img/structure/B5408152.png)
![1-[2-(2-methoxyphenoxy)ethyl]-4-phenylpiperazine](/img/structure/B5408163.png)
![[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B5408174.png)
